Apremilast-d5
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Overview
Description
Apremilast-d5 is a deuterium-labeled version of Apremilast . It is an orally available inhibitor of type-4 cyclic nucleotide phosphodiesterase (PDE-4) with an IC50 of 74 nM . Apremilast inhibits TNF-α release by lipopolysaccharide (LPS) with an IC50 of 104 nM .
Synthesis Analysis
The synthesis of Apremilast involves a new protocol using tert-butanesulfinamide as a chiral auxiliary . This synthetic route consists of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde, and Apremilast is obtained in an overall 56% yield and with 95.5% ee .Molecular Structure Analysis
The molecular formula of Apremilast-d5 is C22H19D5N2O7S . The InChi code isInChI=1S/C22H24N2O7S/c1-5-31-19-11-14 (9-10-18 (19)30-3)17 (12-32 (4,28)29)24-21 (26)15-7-6-8-16 (23-13 (2)25)20 (15)22 (24)27/h6-11,17H,5,12H2,1-4H3, (H,23,25)/t17-/m1/s1/i1D3,5D2
. Physical And Chemical Properties Analysis
Apremilast-d5 is a solid substance . It is soluble in acetonitrile and methanol . The molecular weight of Apremilast-d5 is 465.5 .Scientific Research Applications
Psoriasis and Psoriatic Arthritis : Apremilast has shown significant efficacy in treating psoriasis and psoriatic arthritis. It functions as a phosphodiesterase-4 inhibitor, regulating inflammatory mediators. Clinical trials have demonstrated its effectiveness in improving symptoms and physical function in patients with psoriatic arthritis and in reducing the severity of moderate to severe plaque psoriasis. Notably, it has also shown improvements in difficult-to-treat areas such as nail, scalp, and palmoplantar psoriasis (Schafer et al., 2010); (Kavanaugh et al., 2014); (Keating, 2017).
Innate Immune Responses : Apremilast has selective effects on innate immune responses. It has been evaluated for its specificity, effects on intracellular signaling, gene, and protein expression, and its pharmacology in models of innate and adaptive immunity (Schafer et al., 2014).
Pharmacokinetics and Drug Monitoring : Studies have developed methods for evaluating Apremilast in biological matrices, crucial for therapeutic drug monitoring and understanding its pharmacokinetics (Rao et al., 2020).
Treatment of Inflammatory Bowel Disease (IBD) : Apremilast is being explored as a novel treatment option for IBD. It acts by modulating intracellular signals and gene transcription, showing potential due to the similarity in inflammatory pathways across different conditions (Spadaccini et al., 2017).
Potential in Treating Atopic Dermatitis : While its efficacy in atopic dermatitis was found to be modest, Apremilast may still play a role in treating this condition. It modulates inflammatory gene expression in human keratinocytes and has shown effects in murine models of antigen-induced atopic dermatitis (Schafer et al., 2019).
Association with Serious Infections in Psoriasis Patients : A study assessing the risk of serious infection among users of biologics and Apremilast in treating psoriasis found no increased risk of serious infections for Apremilast users compared to other treatments (Penso et al., 2021).
Apremilast in Treating Rheumatoid Arthritis : The drug has been evaluated for its anti-inflammatory effects in human synovial cells and in murine models of arthritis, showing potential as a treatment for rheumatoid arthritis (McCann et al., 2010).
Treatment of Atherosclerosis : Apremilast may play a role in treating atherosclerosis, as it can reduce the expression of molecules associated with chronic inflammatory response in the atherosclerotic microenvironment (Wang et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-[(1S)-1-[4-methoxy-3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m1/s1/i1D3,5D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOZEMNVLZVGJZ-JVFKXMKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apremilast-d5 |
Citations
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